molecular formula C16H13N3O4S B2741748 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1049244-53-2

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2741748
CAS No.: 1049244-53-2
M. Wt: 343.36
InChI Key: NGKBMAYMOWKDCQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-ylmethylene)-malonic acid diethyl ester
  • 2-(benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-14(7-10-3-4-12-13(6-10)22-9-21-12)17-16-19-18-15(23-16)8-11-2-1-5-24-11/h1-6H,7-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBMAYMOWKDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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